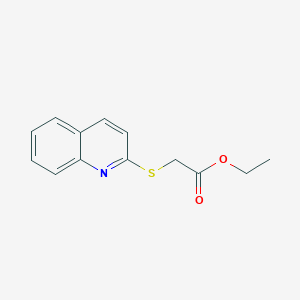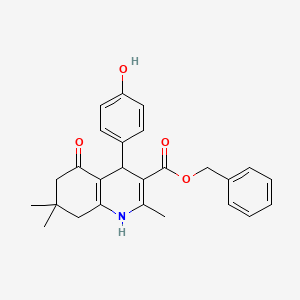![molecular formula C33H21Cl2NO2 B11699053 (3E)-1-(biphenyl-4-yl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699053.png)
(3E)-1-(biphenyl-4-yl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-1-(biphényl-4-yl)-3-{[5-(3,4-dichlorophényl)furan-2-yl]méthylidène}-5-phényl-1,3-dihydro-2H-pyrrol-2-one est un composé organique complexe connu pour ses caractéristiques structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé est caractérisé par la présence de plusieurs cycles aromatiques et d'un noyau pyrrol-2-one, ce qui contribue à sa réactivité chimique et à son activité biologique potentielle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (3E)-1-(biphényl-4-yl)-3-{[5-(3,4-dichlorophényl)furan-2-yl]méthylidène}-5-phényl-1,3-dihydro-2H-pyrrol-2-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à condenser le biphényl-4-carbaldéhyde avec le 5-(3,4-dichlorophényl)furan-2-carbaldéhyde en présence d'une base pour former le composé intermédiaire. Ce dernier est ensuite mis à réagir avec la phénylhydrazine en milieu acide pour obtenir le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du composé. En outre, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit souhaité.
Mécanisme D'action
The mechanism by which (3E)-1-{[1,1’-BIPHENYL]-4-YL}-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Composés similaires
- (3E)-1-(biphényl-4-yl)-3-{[5-(2,4-dichlorophényl)furan-2-yl]méthylidène}-5-phényl-1,3-dihydro-2H-pyrrol-2-one
- (3E)-1-(biphényl-4-yl)-3-{[5-(3,4-difluorophényl)furan-2-yl]méthylidène}-5-phényl-1,3-dihydro-2H-pyrrol-2-one
- (3E)-1-(biphényl-4-yl)-3-{[5-(3,4-diméthoxyphényl)furan-2-yl]méthylidène}-5-phényl-1,3-dihydro-2H-pyrrol-2-one
Unicité
L'unicité de (3E)-1-(biphényl-4-yl)-3-{[5-(3,4-dichlorophényl)furan-2-yl]méthylidène}-5-phényl-1,3-dihydro-2H-pyrrol-2-one réside dans sa combinaison spécifique de cycles aromatiques et de groupes fonctionnels. Cette structure confère une réactivité chimique et une activité biologique potentielle distinctes, le distinguant des composés similaires.
Analyse Des Réactions Chimiques
Types de réactions
(3E)-1-(biphényl-4-yl)-3-{[5-(3,4-dichlorophényl)furan-2-yl]méthylidène}-5-phényl-1,3-dihydro-2H-pyrrol-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Les réactions de réduction à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent convertir le composé en alcools ou en amines.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Réduction : Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4)
Substitution : Halogènes (Cl2, Br2), nucléophiles (NH3, OH-)
Principaux produits formés
Oxydation : Acides carboxyliques, cétones
Réduction : Alcools, amines
Substitution : Dérivés halogénés, composés aromatiques substitués
Applications De Recherche Scientifique
Chimie
En chimie, (3E)-1-(biphényl-4-yl)-3-{[5-(3,4-dichlorophényl)furan-2-yl]méthylidène}-5-phényl-1,3-dihydro-2H-pyrrol-2-one est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouveaux mécanismes réactionnels et de développer de nouvelles méthodologies synthétiques.
Biologie
En recherche biologique, ce composé est étudié pour ses interactions potentielles avec les macromolécules biologiques. Sa capacité à se lier aux protéines et aux acides nucléiques en fait un outil précieux pour étudier les voies biochimiques et les processus de reconnaissance moléculaire.
Médecine
En médecine, (3E)-1-(biphényl-4-yl)-3-{[5-(3,4-dichlorophényl)furan-2-yl]méthylidène}-5-phényl-1,3-dihydro-2H-pyrrol-2-one est étudié pour ses applications thérapeutiques potentielles. Ses caractéristiques structurales suggèrent une activité possible en tant qu'agent anti-inflammatoire, anticancéreux ou antimicrobien.
Industrie
Dans le secteur industriel, ce composé est utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements. Sa stabilité chimique et sa réactivité le rendent adapté à diverses applications industrielles.
Mécanisme d'action
Le mécanisme d'action de (3E)-1-(biphényl-4-yl)-3-{[5-(3,4-dichlorophényl)furan-2-yl]méthylidène}-5-phényl-1,3-dihydro-2H-pyrrol-2-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes, aux récepteurs ou à d'autres protéines, modulant leur activité et influençant les processus cellulaires. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Propriétés
Formule moléculaire |
C33H21Cl2NO2 |
|---|---|
Poids moléculaire |
534.4 g/mol |
Nom IUPAC |
(3E)-3-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-5-phenyl-1-(4-phenylphenyl)pyrrol-2-one |
InChI |
InChI=1S/C33H21Cl2NO2/c34-29-17-13-25(20-30(29)35)32-18-16-28(38-32)19-26-21-31(24-9-5-2-6-10-24)36(33(26)37)27-14-11-23(12-15-27)22-7-3-1-4-8-22/h1-21H/b26-19+ |
Clé InChI |
OMRSEPHZFDTOBL-LGUFXXKBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=C/C(=C\C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)/C3=O)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=CC(=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)C3=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11698982.png)
![N-benzyl-2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide](/img/structure/B11698988.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11698992.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11698994.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide](/img/structure/B11699004.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11699010.png)
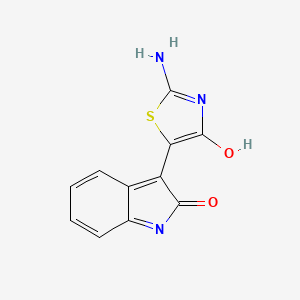
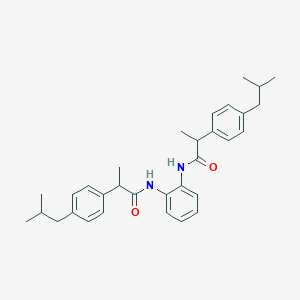
![2-chloro-N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11699029.png)
![(2E)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11699030.png)
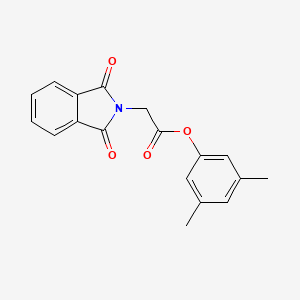
![4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline](/img/structure/B11699041.png)
